2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-11-9-20(10-12-22)28-16-19-13-18-14-24(34-2)25(35-3)15-23(18)30(27(19)32)17-26(31)29-21-7-5-4-6-8-21/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYNBNQZVZEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the formation of the quinoline core followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this quinoline derivative exhibit various biological activities:
Anticancer Activity
Studies have shown that quinoline derivatives can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting specific kinases involved in cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of similar compounds on different cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy:
- Mechanism : The presence of the dimethoxy and acetamide groups enhances its ability to disrupt bacterial cell wall synthesis.
- Case Study : Research demonstrated broad-spectrum antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
Synthesis and Derivatives
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions:
- Formation of the Quinoline Core : Starting from appropriate precursors to create the quinoline scaffold.
- Substitution Reactions : Introducing methoxy groups and the phenylacetamide moiety through nucleophilic substitutions.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Features and Implications
- Core Heterocycle: The quinolinone core in the target compound differs from quinoxaline (e.g., compound 9g ) and pyrazolone () derivatives. Quinolinone’s conjugated system may enhance π-π stacking interactions with enzymes compared to quinoxaline’s planar structure. Methoxy vs. Hydroxy/Methyl Substituents:
- However, methyl groups () reduce polarity, leading to inactivity . Side Chain Flexibility:
- The 4-methoxyphenylaminomethyl group introduces conformational flexibility, unlike rigid indenone-based side chains (), which may affect target selectivity .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding :
- N-Phenylacetamide derivatives (e.g., ) form R₂²(10) hydrogen-bonded dimers, which influence solubility and crystal packing . The target compound’s methoxy groups may disrupt such interactions, altering bioavailability.
Biological Activity
2-(6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 485.58 g/mol. Its structure includes a quinoline moiety substituted with methoxy and phenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O4 |
| Molecular Weight | 485.58 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-phenylacetamide |
Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting cancer cells. Its biological activity can be attributed to:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating the mitochondrial pathway. For instance, studies have demonstrated increased caspase-3 and caspase-9 activity following treatment with similar quinoline derivatives .
- Antitumor Activity : The compound's structural components allow it to interact with key signaling pathways involved in tumor growth and survival. It has been noted to inhibit the proliferation of cancer cells through mechanisms that may involve the inhibition of the PI3K/Akt/mTOR pathway .
- Anti-inflammatory Effects : Some derivatives of quinoline compounds exhibit anti-inflammatory properties, which may contribute to their overall therapeutic efficacy in cancer treatment by reducing tumor-associated inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Activity
A study investigated the anticancer effects of a similar quinoline derivative on human leukemia U937 cells. The results indicated that treatment led to significant apoptosis via mitochondrial pathways, characterized by cytochrome c release and caspase activation .
Study 2: Inhibition of Tumor Growth
Another research focused on the compound's ability to inhibit tumor growth in vivo. The findings revealed that it effectively reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
Study 3: Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of related compounds. For instance, derivatives have shown promise in reducing inflammatory markers in animal models, suggesting potential applications in treating inflammation-related conditions alongside cancer .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide, and how do they influence its physicochemical properties?
- Answer : The compound features a dihydroquinolinone core with methoxy groups at positions 6 and 7, a 4-methoxyphenylaminomethyl substituent at position 3, and an N-phenylacetamide side chain. These groups contribute to its polarity (methoxy), hydrogen-bonding capacity (amide), and aromatic stacking potential (phenyl rings). Computational analysis (e.g., LogP calculations) can predict solubility and permeability, while spectroscopic techniques (NMR, IR) validate functional group interactions .
Q. What are the established synthetic routes for this compound, and what are their yield-limiting steps?
- Answer : Synthesis typically involves:
Condensation of 6,7-dimethoxy-1,2-dihydroquinolin-2-one with 4-methoxyphenylamine via reductive amination.
Acetylation with N-phenylchloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
Yield limitations arise during the reductive amination step due to steric hindrance from the methoxy groups. Purification via column chromatography or recrystallization is critical for isolating the final product .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-product formation during the synthesis of this compound?
- Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis. Alternative solvents like THF or dichloromethane can reduce side reactions.
- Catalysts : Use of Pd/C or Raney nickel for reductive amination improves regioselectivity.
- Temperature Control : Lower temperatures (0–5°C) during acetylation minimize unwanted esterification.
Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Structural Validation : Confirm compound purity (>95% by HPLC) and stability (e.g., LC-MS to detect degradation).
- SAR Analysis : Compare analogs (e.g., replacing 4-methoxyphenyl with halogenated phenyl groups) to isolate activity trends. Reference compounds like N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1-yl)acetamide show how substituents alter potency .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or GPCRs.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the amide group).
ICReDD’s integrated computational-experimental workflows are recommended for iterative refinement .
Methodological Guidance
Q. What are best practices for characterizing and ensuring the purity of this compound?
- Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12 min).
- NMR : Key signals include δ 3.8–4.1 ppm (methoxy) and δ 7.2–7.6 ppm (aromatic protons).
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer :
- Core Modifications : Vary the quinolinone’s methoxy positions (6,7 vs. 5,8) to assess steric effects.
- Substituent Libraries : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF₃) on the phenylacetamide.
- Bulky substituents (e.g., tert-butyl) on the aminomethyl moiety.
Reference SAR tables for related compounds, such as antimicrobial analogs with chlorophenyl groups .
Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?
- Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation.
- Light Sensitivity : Conduct photodegradation studies under UV/visible light .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across studies?
- Answer :
- Solvent Variability : Compare data using standardized solvents (e.g., DMSO for stock solutions).
- Temperature Effects : Note measurements at 25°C vs. 37°C; entropy changes can alter solubility.
- Polymorphism : Characterize crystalline vs. amorphous forms via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
